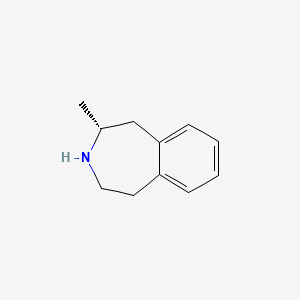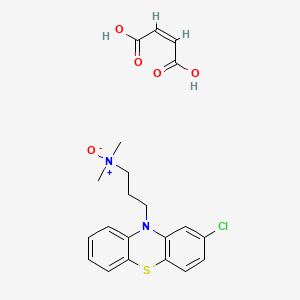
Chlorpromazine N-Oxide Maleic Acid Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorpromazine N-Oxide Maleic Acid Salt is a derivative of chlorpromazine, a phenothiazine antipsychotic. This compound is known for its applications in various fields, including neurology and analytical chemistry. Chlorpromazine itself is widely used to treat conditions such as schizophrenia, bipolar disorder, and severe behavioral problems in children .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chlorpromazine N-Oxide Maleic Acid Salt involves the oxidation of chlorpromazine to form chlorpromazine N-oxide, followed by the reaction with maleic acid to form the salt. The oxidation process typically uses oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions: Chlorpromazine N-Oxide Maleic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the N-oxide back to the parent chlorpromazine compound.
Substitution: The phenothiazine ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chlorpromazine N-oxide .
科学研究应用
Chlorpromazine N-Oxide Maleic Acid Salt has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Studied for its effects on cellular processes and its potential use in biological assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications in treating neurological disorders.
作用机制
The mechanism of action of Chlorpromazine N-Oxide Maleic Acid Salt is primarily related to its parent compound, chlorpromazine. Chlorpromazine acts as a dopamine receptor antagonist, blocking the postsynaptic mesolimbic dopaminergic receptors in the brain. This action helps in reducing psychotic symptoms and stabilizing mood. Additionally, chlorpromazine has antihistaminergic and antiserotonergic effects, contributing to its overall pharmacological profile .
相似化合物的比较
Chlorpromazine: The parent compound, widely used as an antipsychotic.
Promazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine antipsychotic with a similar mechanism of action but different side effect profile.
Uniqueness: Chlorpromazine N-Oxide Maleic Acid Salt is unique due to its specific chemical structure, which combines the properties of chlorpromazine N-oxide and maleic acid. This combination enhances its stability and solubility, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYYKWIEAVRKDQ-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2R,6R)-6-[(3R,7R,8R,9S,10R,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B571391.png)

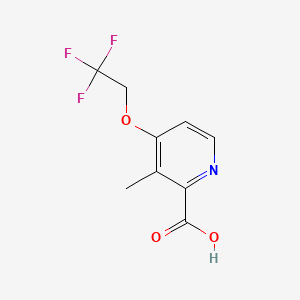

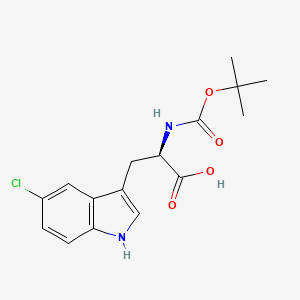
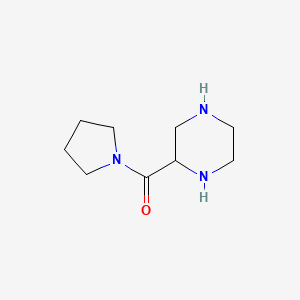
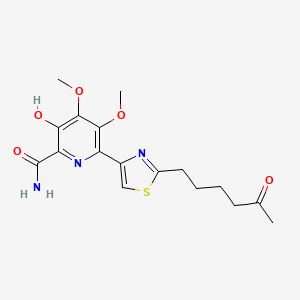
![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)
![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571409.png)

